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Compound of Interest |

Compound Name: N-(2-phenoxyphenyl)acetamide
CAS No.: 143359-96-0
Cat. No.: B104770

Get Quote

Executive Summary

N-(2-phenoxyphenyl)acetamide, commonly referred to as 2-phenoxyacetanilide, is a highly
functionalized aromatic compound featuring both an acetamide moiety and a diaryl ether
linkage. It serves as a critical synthetic intermediate in medicinal chemistry, notably in the
development of translocator protein (TSPO) radioligands such as PBRO6 [1].

For researchers and drug development professionals, the unambiguous structural
characterization of this molecule is paramount. This whitepaper provides an authoritative, in-
depth analysis of the spectroscopic data (NMR, IR, and Mass Spectrometry) for N-(2-
phenoxyphenyl)acetamide. Rather than merely listing empirical data, this guide deconstructs
the causality behind the observed spectral phenomena—explaining how the molecule's
electronic environment, steric hindrance, and potential for intramolecular hydrogen bonding
dictate its analytical signature.

Structural Topology & Electronic Causality
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The molecular formula of N-(2-phenoxyphenyl)acetamide is C14H13NO2z (Molecular Weight:
227.26 g/mol ). The structure consists of an aniline core substituted at the ortho-position (C2)
with a phenoxy group and acetylated at the nitrogen (C1).

Key Electronic Drivers:

* Amide Resonance: The nitrogen lone pair is delocalized into the adjacent carbonyl group.
This restricts rotation around the C-N bond, gives the carbonyl partial single-bond character,
and heavily deshields the adjacent aromatic protons.

o Ether Oxygen (+M Effect): The phenoxy oxygen acts as a strong electron-donating group via
resonance (+M effect) into both aromatic rings, shielding the ortho and para protons while
simultaneously withdrawing electron density via induction (-1 effect) from the attached ipso-
carbons.

» Steric Crowding & Hydrogen Bonding: The ortho-relationship between the bulky phenoxy
group and the acetamide group forces the molecule into a specific conformational space.
Weak intramolecular hydrogen bonding between the amide N-H and the ether oxygen can
occur, which restricts conformational freedom and broadens the N-H spectral signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive tool for mapping the carbon-hydrogen framework of N-(2-
phenoxyphenyl)acetamide. The data below is standardized for a 400 MHz spectrometer
using CDCls.

Quantitative Data: *H and **C NMR

Table 1: *H NMR Assignments (400 MHz, CDCls)
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Position

Chemical Shift
(ppm)

Multiplicity

Integration

Causality /
Assignment

-CHs

2.15

Singlet (s)

3H

Acetyl methyl
protons;
deshielded by
the adjacent
electron-
withdrawing

carbonyl group.

Ar-H (Aniline C3)

6.85

Doublet of
doublets (dd)

1H

Ortho to the
ether oxygen;
highly shielded
by the oxygen's
+M resonance

effect.

Ar-H (Phenoxy)

6.95-7.05

Multiplet (m)

3H

Ortho and para
protons of the
phenoxy ring;
shielded by the

ether oxygen.

Ar-H (Aniline C4,
C5)

7.05-7.15

Multiplet (m)

2H

Meta and para to
the amide group;
standard
aromatic
resonance

range.

Ar-H (Phenoxy)

7.25-7.35

Multiplet (m)

2H

Meta protons of
the phenoxy ring;
unaffected by the
oxygen's +M

effect.

-NH

7.90

Broad singlet (br

s)

Amide proton;
broadened by

the quadrupolar
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relaxation of 1*N
and chemical

exchange.

Ar-H (Aniline C6)  8.35

Doublet of
doublets (dd)

Ortho to the
amide; strongly
deshielded by
the magnetic
anisotropy of the
C=0 double
bond.

Table 2: 13C NMR Assignments (100 MHz, CDCIs)

Chemical Shift (ppm) Carbon Type Causality /| Assignment
24.8 Primary (CHs) Acetyl methyl carbon.
Aromatic methine carbons
115.0-129.5 Tertiary (CH) (unsubstituted positions across
both rings).
Aniline C1 (attached directly to
128.2 Quaternary (C) ] ]
the amide nitrogen).
Aniline C2 (attached to the
146.5 Quaternary (C)
ether oxygen).
Phenoxy C1' (attached to the
ether oxygen; highl
156.8 Quaternary (C) ) Yo oy
deshielded by
electronegativity).
Amide carbonyl; deshielded by
168.4 Quaternary (C=0) both the oxygen and nitrogen
heteroatoms.
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Self-Validating Experimental Protocol: High-Resolution
1D NMR

To ensure reproducibility and quantitative accuracy (QHNMR standards), the following protocol
incorporates internal validation steps [2][3].

e Sample Preparation: Dissolve 10-15 mg of the analyte in 0.6 mL of deuterated chloroform
(CDCIs) containing 0.03% v/v tetramethylsilane (TMS). Filter the solution through glass wool
into a 5 mm precision NMR tube to remove paramagnetic particulates that cause field
inhomogeneity.

e Probe Tuning & Matching: Insert the sample into the spectrometer. Perform a wobble curve
analysis to tune the probe to the exact resonance frequencies of *H and 13C. Validation: The
reflected RF power curve must dip precisely at the target frequency, ensuring maximum
signal-to-noise ratio (SNR).

e Locking & Shimming: Lock the magnetic field to the deuterium resonance of CDCls (7.26
ppm). Execute gradient shimming (e.g., TopShim). Validation: A properly shimmed field will
yield a TMS reference peak with a full-width at half-maximum (FWHM) of < 1.0 Hz.

e Acquisition:

o For H: Use a standard 30° pulse sequence (zg30). Set the relaxation delay (D1) to 3
seconds to allow complete longitudinal relaxation (T1) of all protons, preventing integration
artifacts. Acquire 16 transients.

o For 13C: Use a proton-decoupled sequence (zgpg30). Set D1 to 2 seconds and acquire
512 transients.

» Processing: Apply an exponential window function with a line broadening (LB) of 0.3 Hz (*H)
and 1.0 Hz (*3C). Perform Fourier transformation, phase correction, and baseline correction.
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Sample Prep Probe Tuning Pulse Sequence FID Acquisition Fourier Transform
(15mg in CDCI3) & Shimming (Excitation) (Time Domain) (Freq Domain)

Click to download full resolution via product page

Step-by-step NMR acquisition and processing workflow highlighting internal validation nodes.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides a rapid, orthogonal method for confirming the functional groups
of N-(2-phenoxyphenyl)acetamide. The vibrational modes are highly sensitive to the
molecule's hydrogen-bonding network.

Quantitative Data: Vibrational Bands

Table 3: ATR-FTIR Spectral Data
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Wavenumber
(cm™)

Vibration Mode

Intensity

Causality /
Assignment

3320

N-H Stretch

Medium, Broad

Indicates a hydrogen-
bonded amide N-H.
The broadness is a
direct result of varying
H-bond lengths in the
solid state.

3060

C-H Stretch (Ar)

Weak

Standard aromatic sp?

C-H stretching.

1675

C=0 Stretch

Strong

Amide | band.
Appears at a lower
frequency than a
standard ketone
(~1715 cm™1) because
resonance with the
nitrogen lone pair
weakens the C=0
bond.

1535

N-H Bend

Strong

Amide Il band. Arises
from the coupling of
N-H bending and C-N

stretching.

1485, 1590

C=C Stretch

Medium

Aromatic ring

breathing modes.

1230

C-O-C Stretch

Strong

Asymmetric stretching
of the diaryl ether

linkage.
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Diagnostic bending

modes for mono-

substituted (phenoxy)
750, 690 C-H Out-of-Plane Strong

and ortho-

disubstituted (aniline)

aromatic rings.

Self-Validating Experimental Protocol: ATR-FTIR

o Background Collection: Clean the diamond Attenuated Total Reflectance (ATR) crystal with
volatile solvent (isopropanol). Collect a 32-scan background spectrum in ambient air to
digitally subtract atmospheric H20 and CO..

o Sample Application & Compression: Place 2 mg of the solid compound onto the crystal.
Lower the pressure anvil until the torque-limiting clutch slips. Validation: The real-time
spectral preview must display an Amide | peak (~1675 cm~1) with an absorbance between
0.2 and 0.8 AU. If absorbance is <0.2, increase pressure or sample volume to ensure optimal
evanescent wave penetration.

e Acquisition & Processing: Acquire 32 scans at 4 cm~! resolution from 4000 to 400 cm~1,
Apply an ATR correction algorithm to compensate for the wavelength-dependent penetration
depth of the IR beam.

Mass Spectrometry (MS)

Mass spectrometry provides definitive proof of molecular weight and structural connectivity
through predictable fragmentation pathways. For amides and diaryl ethers, Electron lonization
(El) at 70 eV induces highly specific bond cleavages([4].

Quantitative Data: EI-MS Fragmentation
Table 4: EI-MS Data (70 eV)
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ml/z

lon Type

Relative
Abundance

Causality / Origin

227

[M]*e

45%

The intact molecular

radical cation.

185

[M - 42]+

100% (Base Peak)

Loss of ketene
(CH2=C=0).
Acetamides
universally undergo
this rearrangement,
yielding the
corresponding amine
radical cation (2-

phenoxyaniline).

108

[CeHsOH]*e

25%

Cleavage of the ether
bond accompanied by
hydrogen transfer,
yielding a phenol

radical cation.

77

[CeHs]*

40%

The phenyl cation,
resulting from the
direct homolytic
cleavage of the diaryl
ether bond.

43

[CHsCO]*

15%

The acylium ion,
formed by the direct
alpha-cleavage of the

amide bond.

Mechanistic Fragmentation Pathway

The defining feature of N-(2-phenoxyphenyl)acetamide in EI-MS is the rapid expulsion of a

neutral ketene molecule (42 Da). This leaves a highly stable 2-phenoxyaniline radical cation at

m/z 185, which serves as the base peak. Subsequent fragmentation targets the ether linkage.
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Molecular lon [M]*e
m/z 227

2-phenoxyaniline lon Phenyl Cation
m/z 185 (Base Peak) m/z 77

Click to download full resolution via product page

Primary EI-MS fragmentation pathways for N-(2-phenoxyphenyl)acetamide.
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Self-Validating Experimental Protocol: LC-ESI-MS

While EI-MS is excellent for structural elucidation, Electrospray lonization (ESI) is preferred for
purity analysis and intact mass confirmation.

o Sample Preparation: Prepare a 1 pg/mL solution in 50:50 Methanol:Water with 0.1% Formic
Acid. Causality: Formic acid acts as a proton source, driving the formation of the [M+H]*
pseudomolecular ion (m/z 228.1).

o Chromatography: Inject 2 pL onto a C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 um).
Elute using a linear gradient of 5% to 95% Acetonitrile (0.1% FA) over 5 minutes.

« lonization (ESI+): Set capillary voltage to +3.5 kV and desolvation temperature to 350 °C.
Validation: Monitor the Total lon Chromatogram (TIC). The analyte must elute as a
symmetrical Gaussian peak. Tailing indicates secondary interactions with the column
stationary phase, requiring a modification of the mobile phase pH.

e Acquisition: Scan the quadrupole from m/z 100 to 500. Extract the mass spectrum precisely
at the apex of the chromatographic peak to ensure maximum signal purity.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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